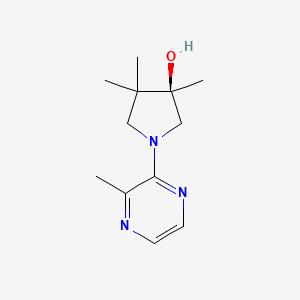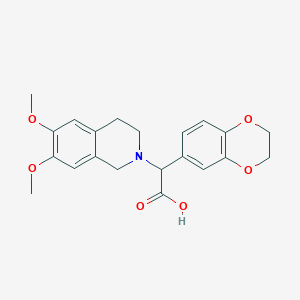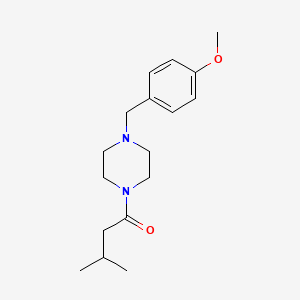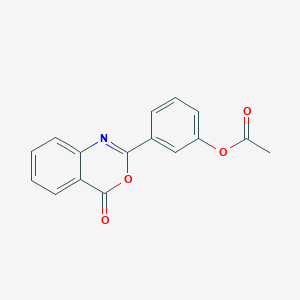
(3R)-3,4,4-trimethyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazine and pyrrolidine derivatives often involves multistep chemical reactions, including cyclization, substitution, and functional group transformations. For example, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones illustrates the complexity of synthesizing such compounds (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazine and pyrrolidine derivatives is often characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the arrangement of atoms within the molecule and the presence of specific functional groups, providing insights into the compound's reactivity and properties. For instance, the recurrence of carboxylic acid-pyridine supramolecular synthon in pyrazinecarboxylic acids has been explored, demonstrating the role of hydrogen bonding in the self-assembly of these molecules (Vishweshwar et al., 2002).
Chemical Reactions and Properties
The reactivity of pyrazine and pyrrolidine derivatives is influenced by the presence of various functional groups. These compounds participate in a range of chemical reactions, including oxidation, reduction, and radical-initiated processes. For example, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols have been studied, highlighting their antioxidant properties (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
(3R)-3,4,4-trimethyl-1-(3-methylpyrazin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-10(14-6-5-13-9)15-7-11(2,3)12(4,16)8-15/h5-6,16H,7-8H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKVMFUMJQSEE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C(C2)(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1N2C[C@](C(C2)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({1-benzyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5662324.png)

![2-(dimethylamino)-N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5662338.png)

![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5662345.png)
![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)
![2-ethyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5662365.png)
![2-(ethylamino)-N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-5-pyrimidinecarboxamide](/img/structure/B5662374.png)
![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)


